

scale-up synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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An In-Depth Guide to the Scale-Up Synthesis of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**

Introduction

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a pivotal building block in the development of modern pharmaceuticals and agrochemicals.^{[1][2][3]} Its trifluoromethylpyrazole core is a privileged scaffold found in numerous biologically active molecules, including potent factor Xa inhibitors for antithrombotic therapy and advanced insecticides.^{[4][5]} The aldehyde functionality at the 5-position serves as a versatile handle for further molecular elaboration, making this compound highly valuable for library synthesis and lead optimization in drug discovery and crop protection research.

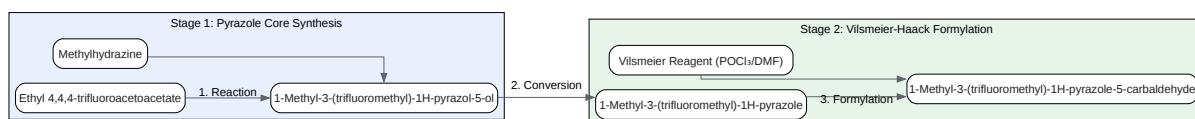
This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical safety considerations for industrial-scale production, and offers field-proven insights to ensure a robust, reproducible, and safe manufacturing process. The protocols described herein are designed for researchers, chemists, and process development professionals tasked with transitioning this synthesis from the laboratory bench to pilot plant or full-scale production.

Strategic Overview of the Synthetic Pathway

The most practical and scalable route to **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde** involves a two-stage process. This strategy is predicated on the initial construction of the methylated trifluoromethyl pyrazole core, followed by a regioselective formylation.

- Stage 1: Synthesis of the Pyrazole Core. This foundational step involves the cyclocondensation of a suitable trifluoromethyl-substituted 1,3-dicarbonyl equivalent with methylhydrazine. A common and cost-effective starting material is ethyl 4,4,4-trifluoroacetoacetate (ETFAA).^[6] This reaction reliably forms the pyrazole ring system. It is important to note that this reaction can yield a mixture of regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.^{[6][7]} Subsequent steps are required to isolate the desired precursor.
- Stage 2: Regioselective Formylation. The introduction of the aldehyde group at the C5 position is efficiently achieved via the Vilsmeier-Haack reaction.^{[8][9][10]} This classic and powerful formylation method utilizes a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich nature of the pyrazole ring directs the electrophilic Vilsmeier reagent to the 4-position, which after transformation of the precursor, leads to the desired 5-carbaldehyde.^[11]

The overall workflow is depicted below.



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Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols and Scientific Rationale

Stage 1: Scale-Up Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The synthesis of the pyrazole core is a critical first step that dictates the purity and overall yield of the final product. The reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine is a robust method for constructing the pyrazole ring.[6][12]

Reagents & Equipment

Reagent/Material	M.W. (g/mol)	Density (g/mL)	Quantity (Example Scale)	Moles
Ethyl 4,4,4-trifluoroacetoacetate	184.11	1.25	1.00 kg	5.43
Methylhydrazine (40% aq. solution)	46.07	~1.0	688 g	5.97
Sulfuric Acid (96%)	98.08	1.84	53 g	0.53
Water	18.02	1.00	As needed	-
<hr/>				
Equipment				
10 L Jacketed Glass Reactor				
Overhead Stirrer				
Addition Funnel				
Temperature Probe & Controller				
Condenser				
Filtration Apparatus (e.g., Nutsche)				
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Protocol

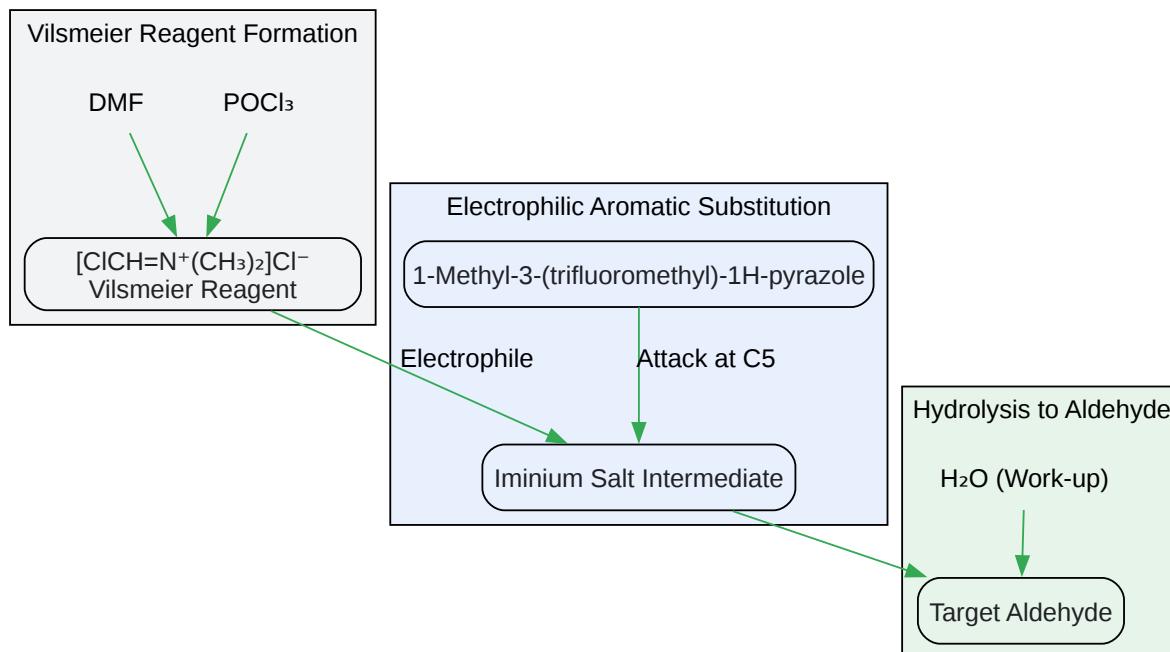
- Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, an addition funnel, and a condenser. Ensure the system is clean, dry, and purged with nitrogen.

- Initial Charge: Charge the reactor with ethyl 4,4,4-trifluoroacetooacetate (1.00 kg, 5.43 mol) and concentrated sulfuric acid (53 g, 0.53 mol).
- Heating: Begin stirring and heat the mixture to 85 °C using the reactor jacket.
- Methylhydrazine Addition: Once the internal temperature is stable at 85 °C, add the 40% aqueous methylhydrazine solution (688 g, 5.97 mol) dropwise via the addition funnel over a period of 30-60 minutes. Causality: A controlled addition rate is crucial to manage the exotherm of the reaction and maintain the temperature between 85-90 °C. This temperature range ensures efficient cyclization while minimizing side reactions.
- Reaction Hold: After the addition is complete, maintain the reaction mixture at 85 °C with stirring for an additional 2 hours to ensure the reaction goes to completion.
- Work-up & Isolation:
 - Cool the reaction mixture to 10 °C. The product will crystallize out of the solution.
 - Collect the solid product by filtration using a Nutsche filter.
 - Wash the filter cake thoroughly with cold water (e.g., 2 x 1 L) to remove any unreacted starting materials and salts.
 - Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Expected Outcome: This procedure typically yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a solid with a yield of 85-90%.^[6] The product should be analyzed for purity by NMR and LC-MS.

Stage 2: Vilsmeier-Haack Formylation

This stage converts the intermediate pyrazole into the target aldehyde. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.^{[8][13]}



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